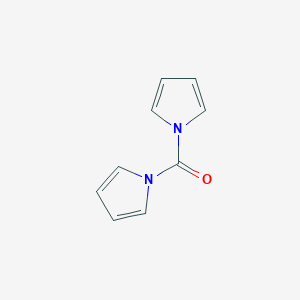

Di(1H-pyrrol-1-yl)methanone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

54582-33-1 |

|---|---|

Molecular Formula |

C9H8N2O |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

di(pyrrol-1-yl)methanone |

InChI |

InChI=1S/C9H8N2O/c12-9(10-5-1-2-6-10)11-7-3-4-8-11/h1-8H |

InChI Key |

AVDNGGJZZVTQNA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)C(=O)N2C=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Di 1h Pyrrol 1 Yl Methanone and Analogues

Classical and Contemporary Approaches to N-Acyl Pyrroles

The acylation of pyrroles is a fundamental transformation in organic synthesis. Traditional methods often involve direct acylation of the pyrrole (B145914) ring, while contemporary approaches have introduced more sophisticated strategies to achieve higher selectivity and efficiency.

Friedel-Crafts Acylation Strategies and Optimization

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring, including the pyrrole nucleus. byjus.com The reaction typically employs an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.com The mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich pyrrole ring. byjus.com

While electrophilic substitution on pyrrole typically occurs at the C-2 position, the regioselectivity of Friedel-Crafts acylation can be influenced by various factors. nih.gov For instance, the use of a bulky N-substituent, like a triisopropylsilyl or benzenesulfonyl group, can direct acylation to the C-3 position due to steric hindrance at the C-2 position. nih.gov The choice of Lewis acid also plays a crucial role; strong Lewis acids like AlCl₃ often favor the formation of the 3-acyl derivative, whereas weaker Lewis acids such as tin(IV) chloride (SnCl₄) or boron trifluoride etherate may lead to the 2-isomer as the major product. nih.gov

Optimization of Friedel-Crafts acylation often involves a systematic refinement of reaction parameters to improve yield and reproducibility. claremont.edu This can include adjusting the stoichiometry of the reagents, the reaction temperature, and the choice of solvent. nih.govnih.gov For example, a scalable synthesis of 2-(monomethyl succinyl)-3,5-dimethylpyrrole was optimized by refining key reaction parameters, leading to a protocol that avoids chromatography and delivers high yields at room temperature. claremont.edu

A notable advancement in this area is the use of TCFH–NMI (N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (B91526)–N-methylimidazole) as a coupling agent for the acylation of pyrroles. claremont.edu This method has proven to be a greener and more practical alternative to traditional Friedel-Crafts conditions, avoiding the use of toxic reagents and hazardous solvents. claremont.edu

| Parameter | Condition | Effect on Acylation | Citation |

| N-Substituent | Bulky groups (e.g., triisopropylsilyl, benzenesulfonyl) | Directs acylation to the C-3 position. | nih.gov |

| Lewis Acid | Strong (e.g., AlCl₃) vs. Weak (e.g., SnCl₄) | Strong acids favor C-3 acylation; weak acids may favor C-2. | nih.gov |

| Temperature | Varies | Can influence reaction rate and selectivity. | nih.govnih.gov |

| Coupling Agent | TCFH–NMI | Provides a greener alternative to traditional methods. | claremont.edu |

Cyclization Reactions for N-Substituted Pyrrole Ring Formation

The formation of the pyrrole ring itself is a powerful strategy for accessing N-substituted pyrroles. Various cyclization reactions have been developed for this purpose, often starting from acyclic precursors.

A widely used method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. researchgate.netwiley.com This reaction is highly versatile and can be performed under relatively mild conditions. researchgate.net Recent advancements have focused on expanding the substrate scope and employing environmentally friendly conditions, such as using high hydrostatic pressure to promote catalyst- and solvent-free reactions. researchgate.net

Intramolecular cyclization of suitably functionalized precursors is another important route to N-substituted pyrroles. For example, N-alkyne-substituted pyrrole esters can undergo intramolecular nucleophilic or electrophilic cyclization to form fused heterocyclic systems like pyrrolopyrazinones and pyrrolooxazinones. beilstein-journals.orgmetu.edu.tr The regioselectivity of these cyclizations can be controlled by the electronic nature of the substituents on the alkyne. beilstein-journals.org

Furthermore, the cyclization of hexane-2,5-dione with substituted anilines in the presence of a nickel catalyst provides an efficient route to a diverse array of N-aryl pyrroles. researchgate.net This method tolerates a wide range of functional groups on the aniline (B41778) starting material. researchgate.net

Novel Catalytic Pathways

The development of novel catalytic systems has revolutionized the synthesis of pyrroles, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to traditional methods.

Gold-Catalyzed Cascade Reactions for Pyrrole Ring Construction

Gold catalysis has emerged as a powerful tool for the synthesis of substituted pyrroles through cascade reactions. organic-chemistry.orgnih.gov Gold catalysts, typically gold(I) complexes, can activate alkynes towards nucleophilic attack, initiating a sequence of reactions that lead to the formation of the pyrrole ring. organic-chemistry.orgnih.govbeilstein-journals.org

One such strategy involves a gold(I)-catalyzed cascade reaction that proceeds via an autotandem catalysis. organic-chemistry.orgnih.gov This process consists of an initial addition of a gold-acetylide to an acetal (B89532) moiety, followed by a gold-catalyzed 5-endo-dig cyclization and aromatization to furnish substituted pyrroles. organic-chemistry.orgnih.gov This method allows for the modular synthesis of a variety of substituted pyrroles. organic-chemistry.orgnih.gov

Another approach utilizes a gold-catalyzed ring expansion of aryl-substituted N-tosyl alkynyl aziridines to afford 2,5-substituted pyrroles. organic-chemistry.org The selectivity of this reaction can be controlled by the counterion of the gold catalyst and the solvent. organic-chemistry.org For example, using PPh₃AuOTs as the catalyst leads exclusively to 2,5-substituted pyrroles, while PPh₃AuOTf favors the formation of 2,4-substituted pyrroles. organic-chemistry.org

Gold-catalyzed hydroamination/cyclization cascade reactions of α-amino ketones with alkynes also provide an efficient route to multi-substituted pyrroles with high regioselectivity. organic-chemistry.org

| Catalyst System | Starting Materials | Product | Key Features | Citation |

| Gold(I) | Acyclic substrates with acetal and alkyne moieties | Substituted pyrroles | Autotandem catalysis, modular synthesis | organic-chemistry.orgnih.gov |

| PPh₃AuOTs / PPh₃AuOTf | Aryl-substituted N-tosyl alkynyl aziridines | 2,5- or 2,4-substituted pyrroles | Counterion-controlled selectivity | organic-chemistry.org |

| Gold(I) | α-amino ketones and alkynes | Multi-substituted pyrroles | High regioselectivity, broad functional group tolerance | organic-chemistry.org |

| IPrAuCl/AgNTf₂ | Enyne sulfonamides | Substituted pyrroles and formylpyrroles | Dual catalytic system, potential for further functionalization | nih.gov |

| Gold | Skipped diynes and pyrroles | Cyclohepta[b]pyrroles | Consecutive hydroarylation and 7-endo-dig cyclization | researchgate.net |

| Gold | N-propargyl-substituted pyrrole carboxylic acids | Pyrrolo-oxazin-1-ones | 6-exo-dig cyclization | beilstein-journals.org |

Metal-Free Synthetic Protocols for Di(1H-pyrrol-1-yl)methanone Derivatives

In recent years, there has been a growing interest in developing metal-free synthetic methods to reduce the environmental impact and cost of chemical processes. Several metal-free protocols have been reported for the synthesis of pyrrole derivatives.

One such method involves the one-pot synthesis of substituted pyrroles through an aza-Wittig reaction of chromones and phenacyl azides. researchgate.net This reaction is mild, operationally simple, and provides good yields of the desired products. researchgate.net Another metal-free approach utilizes a [3+2] cycloaddition reaction between 3-formylchromones and N-substituted glycines, mediated by an organocatalyst, to produce functionalized pyrroles. mdpi.com

The synthesis of N-aryl pyrroles has also been achieved through a metal-free, iodine-catalyzed condensation of phenylacetylene (B144264) with β-enamino ketones. orientjchem.org

Multicomponent Reactions and One-Pot Syntheses

Multicomponent reactions (MCRs) and one-pot syntheses are highly efficient strategies for the construction of complex molecules from simple starting materials in a single synthetic operation. researchgate.netrsc.org These approaches offer significant advantages in terms of atom economy, reduced waste generation, and operational simplicity. wiley.comrsc.org

A notable example is the one-pot synthesis of N-methyl-3-acylpyrroles from dimethylacetylene dicarboxylate (DMAD), N-methylhydroxylamine, and various acyl chlorides in the presence of potassium bicarbonate. nih.govresearchgate.net This reaction proceeds cleanly and provides the desired products in good to excellent yields. nih.gov

Another powerful MCR for pyrrole synthesis involves the palladium-catalyzed four-component assembly of 1-arylprop-2-yn-1-ols, electron-deficient aryl or heteroaryl halides, and primary amines. wiley.com This reaction proceeds through a coupling-isomerization sequence to form a chalcone (B49325) intermediate, which then undergoes condensation with the amine to form the pyrrole ring. wiley.com

The synthesis of polysubstituted pyrroles can also be achieved through a three-component reaction of dialkyl acetylenedicarboxylates, triphenylphosphine, and 2-aminothiazole (B372263) or 2-aminobenzothiazole (B30445) in the presence of arylglyoxals. researchgate.net

[3+2] Cycloaddition Strategies Utilizing Tosylmethyl Isocyanides

One of the most effective and widely used methods for synthesizing the pyrrole ring is the Van Leusen pyrrole synthesis, a [3+2] cycloaddition reaction. mdpi.commdpi.com This reaction utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a versatile three-atom synthon that reacts with an electron-deficient alkene (a Michael acceptor) to form the five-membered pyrrole ring. mdpi.comnih.gov TosMIC is a stable, odorless solid that is easily handled, contributing to its popularity in organic synthesis. mdpi.comnih.gov

The general mechanism begins with the deprotonation of the acidic α-carbon of TosMIC by a base, creating a carbanion. nih.govresearchgate.net This anion then acts as a nucleophile, attacking the α,β-unsaturated compound in a Michael-type addition. The resulting intermediate undergoes a 5-endo-dig cyclization, where the isocyanide carbon attacks the enolate. researchgate.net The final step involves the elimination of the tosyl group (a good leaving group) and tautomerization to yield the aromatic pyrrole ring. nih.govorganic-chemistry.org

The versatility of the Van Leusen reaction allows for the synthesis of a wide array of substituted pyrroles by varying the Michael acceptor. Electron-withdrawing groups that can activate the alkene for this reaction include esters, ketones, nitriles, and sulfones. nih.govmdpi.com For instance, the reaction has been successfully applied to synthesize 3-aroyl-4-heteroarylpyrrole derivatives from chalcone precursors and polysubstituted 3-(isoxazol-5-yl)pyrroles from styrylisoxazoles. mdpi.commdpi.com A mechanochemical approach to the Van Leusen synthesis has also been developed, providing good yields of 3,4-disubstituted pyrroles. organic-chemistry.org

| Reactants | Base | Product Type | Yield (%) | Reference |

| Styrylisoxazoles + TosMIC | KOH | 3-(Isoxazol-5-yl)pyrroles | 78-93% | mdpi.com |

| Enones (Chalcones) + TosMIC | NaH | 3-Aroyl-4-heteroarylpyrroles | Good | mdpi.com |

| Methyl 3-arylacrylate esters + TosMIC | Base | 4-Aryl-3-(methoxycarbonyl)-pyrroles | - | mdpi.com |

| α,β-Unsaturated sulfonyl compounds + TosMIC | Base | Pyrrole-3-sulfones | - | researchgate.net |

Domino Reactions and Sequential Processes for Complex Scaffolds

Domino reactions, also known as cascade or tandem reactions, are powerful strategies in organic synthesis that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. nih.govacs.org These processes are highly efficient and atom-economical, enabling the rapid construction of complex molecular architectures, including those containing pyrrole scaffolds. nih.gov

A notable example is the metal-free, three-component domino reaction for synthesizing polyfunctionalized fused pyrroles. nih.govacs.org This one-pot operation can involve mixing arylglyoxal monohydrates, N-aryl enaminones, and aromatic amines in acetic acid under microwave heating. nih.gov The reaction proceeds rapidly, often within 30 minutes, and involves the formation of the pyrrole skeleton and a C(sp³)–N bond through an intermolecular allylic amination, with water as the primary byproduct. nih.gov This approach is valued for avoiding transition metals, which are often considered environmentally unfavorable. nih.gov

Metal-catalyzed domino reactions also provide access to complex pyrrole structures. A silver-catalyzed tandem reaction of TosMIC with 2-methyleneindene-1,3-diones has been developed to produce benzo[f]indole-4,9-diones. researchgate.net This intricate sequence involves a domino [3+2]-cycloaddition, imidoyl anion cyclization, ring-opening of a cyclopropanolate, and aromatization, forming three new C-C bonds. researchgate.net In another strategy, pyrroles can be synthesized from 2,5-dihydrothiophenes through a sequence involving a 6π-electrocyclization followed by a ring-contraction, initiated by chloramine-T trihydrate under mild conditions. acs.org These sequential reactions highlight the ability to build complex scaffolds from simple, readily available starting materials. acs.orgmdpi.com

| Reaction Type | Key Steps | Catalyst/Reagent | Scaffold Produced | Reference |

| Three-component Domino | Allylic amination, N-arylation | Metal-free (Acetic Acid) | Fused pyrroles | nih.govacs.org |

| Tandem Domino | [3+2]-cycloaddition, cyclization, ring-opening | Silver (Ag) | Benzo[f]indole-4,9-diones | researchgate.net |

| Consecutive Cascade | 6π-electrocyclization, ring-contraction | Chloramine-T | Polysubstituted pyrroles | acs.org |

| Gold-catalyzed Cascade | Amination, cyclization, aromatization | Gold (Au) | Substituted pyridines | mdpi.com |

Regioselective Synthesis and Isomer Control in N-Substituted Pyrrole Chemistry

Controlling regioselectivity is a critical challenge in pyrrole chemistry, particularly concerning substitution at the nitrogen atom (N-substitution) versus the carbon atoms of the ring (C-substitution). organic-chemistry.org Traditional alkylation methods often yield mixtures of N- and C-alkylated products, necessitating harsh conditions or complex purification steps. organic-chemistry.org A significant advancement in this area is the use of ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate ([Bmim][PF₆]), as reaction media. organic-chemistry.orgorganic-chemistry.org This approach enables a highly regioselective N-substitution of pyrrole with a wide range of electrophiles, including alkyl halides and benzoyl chloride, to produce N-substituted pyrroles in excellent yields under mild conditions. organic-chemistry.org The ionic liquid can often be recycled, adding a component of sustainability to the process. organic-chemistry.org

Beyond simple N-substitution, controlling the placement of multiple substituents on the pyrrole ring to generate specific isomers is crucial for tuning the properties of the final molecule. Efficient routes have been developed for the regioselective synthesis of 2,3,4-trisubstituted pyrroles. nih.gov One such method involves the 1,3-dipolar cycloaddition of polarized ketene (B1206846) S,S- or N,S-acetals with carbanions from activated methylene (B1212753) isocyanides, allowing precise control over the introduction of various functional groups at the C2, C3, and C4 positions. nih.gov Similarly, routes to differentially substituted pyrrole-3,4-dicarboxylates and 4,5-diarylpyrrole-2-carboxylic acids have been established, circumventing limitations of other methods and allowing for the regiocontrolled preparation of highly substituted pyrrole cores. tandfonline.com

Isomer control can also refer to the spatial arrangement of pyrrole units within a larger macromolecular structure. In the field of DNA-binding molecules, cyclic pyrrole-imidazole polyamides (PIPs) exhibit binding preferences that can be controlled by their isomeric structure. nih.gov It has been shown that the chirality of the amino groups in the turn units of these cyclic molecules dictates their binding orientation to DNA. nih.gov For example, cPIPs with (R)-α-amino-γ-turn units prefer a forward orientation, while those with (S)-α-amino-γ-turns show a remarkable preference for a reverse-binding orientation. nih.gov This demonstrates a sophisticated level of isomer control where a subtle change in a building block dictates the functional geometry of the entire molecule. nih.gov

Chemical Reactivity and Transformational Pathways of Di 1h Pyrrol 1 Yl Methanone

Oxidative and Reductive Transformations of the Carbonyl Moiety

The carbonyl group in Di(1H-pyrrol-1-yl)methanone is susceptible to both oxidation and reduction, leading to a variety of derivatives.

Oxidative Transformations: While specific studies on the direct oxidation of this compound are not extensively documented, analogous N-acyl pyrrole (B145914) systems can undergo oxidative reactions. Strong oxidizing agents can potentially lead to ring cleavage, forming carboxylic acids or other functionalized products. ambeed.com The specific products formed would depend on the strength of the oxidizing agent and the reaction conditions. For instance, reagents like potassium permanganate (B83412) or chromium trioxide under acidic conditions are known to oxidize similar pyrrole derivatives. The oxidation of related compounds, such as (2,3-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone, can yield N-oxides.

Reductive Transformations: The carbonyl moiety can be readily reduced to an alcohol. Common reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride are typically employed for this transformation, converting the ketone into the corresponding secondary alcohol. This reduction significantly alters the electronic properties and geometry of the molecule, providing a pathway to further functionalization.

Table 1: Examples of Reagents for Carbonyl Transformations

| Transformation | Reagent Class | Specific Examples | Expected Product |

|---|---|---|---|

| Oxidation | Strong Oxidizing Agents | Potassium permanganate, Chromium trioxide | Ring-cleaved products, N-oxides |

| Reduction | Hydride Reducing Agents | Sodium borohydride, Lithium aluminum hydride | Di(1H-pyrrol-1-yl)methanol |

Electrophilic and Nucleophilic Substitution Reactions on Pyrrole Rings and Substituents

The pyrrole rings in this compound are electron-rich and thus prone to electrophilic substitution. The nitrogen-acyl group, however, is deactivating, which can influence the regioselectivity of these reactions.

Electrophilic Substitution: Electrophilic substitution reactions, such as halogenation and nitration, can occur on the pyrrole rings. nih.gov The position of substitution (α or β to the nitrogen) is influenced by the directing effect of the N-carbonyl group and the reaction conditions. For instance, bromination of acylated pyrroles can be directed to specific positions based on the substrate and the brominating agent used. acs.orgresearchgate.net Friedel-Crafts acylation is another important electrophilic substitution reaction, although the deactivating nature of the N-acyl group might require harsh conditions.

Nucleophilic Substitution: The nitrogen atoms in the pyrrole rings can participate in nucleophilic substitution reactions. ambeed.com For example, they can be alkylated or further acylated under appropriate conditions. Additionally, if substituents are present on the pyrrole rings, they can undergo nucleophilic displacement. For instance, a bromo-substituted pyrrole derivative can react with nucleophiles to introduce new functional groups.

Functionalization Strategies via Selective Halogenation and Derivatization

Selective halogenation of the pyrrole rings provides a powerful tool for further functionalization of this compound.

Selective Halogenation: Reagents like N-bromosuccinimide (NBS) can be used for the selective bromination of pyrrole rings. The regioselectivity of the halogenation can often be controlled by the choice of solvent and reaction temperature. The introduction of a halogen atom, such as bromine, creates a reactive handle for subsequent cross-coupling reactions. science.gov

Derivatization of Halogenated Intermediates: The resulting halopyrrole derivatives are versatile intermediates. They can participate in various cross-coupling reactions, such as Suzuki or Heck coupling, to form C-C bonds and introduce aryl or other organic fragments. ambeed.com This strategy allows for the synthesis of a wide array of complex molecules with tailored properties. For example, a bromo-substituted pyrrole can be coupled with a boronic acid derivative in the presence of a palladium catalyst.

Table 2: Functionalization via Halogenation

| Reaction | Reagent | Intermediate | Subsequent Reaction | Product Type |

|---|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | Bromo-di(1H-pyrrol-1-yl)methanone | Suzuki Coupling | Aryl-substituted derivative |

| Chlorination | Chlorine | Chloro-di(1H-pyrrol-1-yl)methanone | Nucleophilic Substitution | Amine or ether derivative |

Cyclization and Rearrangement Processes for Fused Heterocyclic Systems

This compound and its derivatives can serve as precursors for the synthesis of fused heterocyclic systems through cyclization and rearrangement reactions. nih.govresearchgate.netacs.org

Intramolecular Cyclization: Derivatives of this compound bearing appropriate functional groups can undergo intramolecular cyclization to form fused ring systems. For example, a pyrrole derivative with a pendant group capable of reacting with the carbonyl or the pyrrole ring can lead to the formation of bicyclic or tricyclic structures. acs.org Triflic anhydride-mediated cyclodehydration of related aromatic tertiary amides is a known method for forming fused systems. acs.org

Rearrangement Reactions: N-acylpyrroles can undergo rearrangement reactions, such as the anionic Fries rearrangement, to afford C-acylated pyrroles. These rearrangements can be promoted by the use of a suitable base. Acid-catalyzed rearrangements of acylpyrroles are also known, which can lead to an equilibrium mixture of isomers. sci-hub.se These rearranged products can then be utilized in further synthetic transformations to build complex heterocyclic frameworks.

Condensation Reactions with Aldehydes and Ketones for Extended Conjugation

Condensation reactions of this compound, or more specifically its C-acylated isomers, with aldehydes and ketones provide a route to molecules with extended π-conjugation.

Aldol-Type Condensation: The C-acylated isomers of this compound can undergo aldol-type condensation reactions with aldehydes and ketones. kau.edu.sa These reactions, typically catalyzed by an acid or a base, lead to the formation of α,β-unsaturated carbonyl compounds, also known as chalcones. kau.edu.sa This extends the conjugated system of the molecule, which can have significant effects on its photophysical properties.

Synthesis of Fused Systems: The products of these condensation reactions can be further cyclized to form various heterocyclic systems. For instance, condensation with a dicarbonyl compound or a compound containing both a carbonyl and a nucleophilic group can lead to the formation of new fused rings. srce.hr These strategies are valuable for the synthesis of complex, polycyclic aromatic compounds.

Advanced Spectroscopic and Diffraction Based Characterization in N Acyl Pyrrole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Regiochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of Di(1H-pyrrol-1-yl)methanone in solution. Due to the molecule's symmetry, a simplified spectrum is anticipated. The two pyrrole (B145914) rings are chemically equivalent, as are the corresponding protons and carbons on each ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals corresponding to the α-protons (adjacent to the nitrogen) and β-protons of the pyrrole rings. These signals would appear as triplets due to coupling with their neighbors. The chemical shifts are influenced by the electron-withdrawing effect of the central carbonyl group, which deshields the ring protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum is predicted to display three signals. One signal corresponds to the carbonyl carbon, typically found far downfield (160-180 ppm) due to its sp² hybridization and bonding to an electronegative oxygen atom. The other two signals represent the α- and β-carbons of the equivalent pyrrole rings. The α-carbons are shifted further downfield than the β-carbons due to their proximity to the nitrogen atom. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH and other carbons. For unambiguous assignment and to confirm connectivity, two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.3-7.5 | Triplet | α-protons (H2, H5) |

| ¹H | ~6.3-6.5 | Triplet | β-protons (H3, H4) |

| ¹³C | ~165 | Singlet | Carbonyl Carbon (C=O) |

| ¹³C | ~122 | Singlet | α-Carbons (C2, C5) |

| ¹³C | ~112 | Singlet | β-Carbons (C3, C4) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most prominent and diagnostic absorption band is that of the carbonyl (C=O) group. As an N-acyl pyrrole, this stretch is expected in the region of 1700-1750 cm⁻¹. The exact frequency provides insight into the electronic environment of the carbonyl group. Other characteristic bands include C-N stretching and C-H stretching and bending vibrations associated with the aromatic pyrrole rings. For instance, studies on related N-acylpyrroles have identified strong carbonyl bands in this region, confirming the presence of the ketone-like linkage. wiley-vch.dersc.org

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3200 | C-H Stretch | Aromatic C-H (Pyrrole) |

| 1700-1750 | C=O Stretch | Ketone (Amide I band) |

| 1400-1500 | C-N Stretch | Pyrrole Ring |

| 700-800 | C-H Bend | Aromatic C-H (out-of-plane) |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is essential for confirming the molecular weight of this compound and analyzing its structure through fragmentation patterns. With a molecular formula of C₉H₈N₂O, the compound has a calculated monoisotopic mass of approximately 160.06 Da. acs.org High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby verifying the elemental composition.

Under electron ionization (EI), the molecule is expected to show a distinct molecular ion peak (M⁺) at m/z 160. The primary fragmentation pathway would likely involve α-cleavage on either side of the carbonyl group. This would result in the loss of a pyrrolyl radical (•C₄H₄N) or the formation of a stable pyrrolyl-carbonyl cation [C₄H₄N-CO]⁺ at m/z 94. Subsequent loss of carbon monoxide (CO) from this fragment would yield the pyrrolyl cation [C₄H₄N]⁺ at m/z 66.

| m/z (predicted) | Proposed Fragment Ion | Proposed Loss |

|---|---|---|

| 160 | [C₉H₈N₂O]⁺ (Molecular Ion) | - |

| 94 | [C₅H₄NO]⁺ | •C₄H₄N |

| 66 | [C₄H₄N]⁺ | •C₄H₄N, CO |

Hyphenated Techniques for Purity and Isomer Analysis (e.g., LC-MS)

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for assessing the purity of this compound and separating it from potential isomers or impurities from the synthesis. A common method for related compounds involves reverse-phase chromatography, for instance using a C18 column with a gradient elution of water and an organic solvent like acetonitrile (B52724) or methanol. acs.org The liquid chromatography step separates the components of the mixture based on their polarity and affinity for the stationary phase, while the mass spectrometer provides mass-to-charge ratio data for each eluting peak, allowing for confident identification. This technique is crucial for distinguishing this compound from its C-acylated isomer, Di(1H-pyrrol-2-yl)methanone, which would have an identical mass but different chromatographic retention time.

Spectroelectrochemical Methods for Redox Characterization (e.g., Cyclic Voltammetry for derivatives)

Spectroelectrochemical methods are used to study the redox properties of a molecule. Cyclic voltammetry (CV) is particularly useful for investigating the electrochemical behavior of N-acyl pyrrole derivatives. Studies on various N-substituted pyrroles show that they can be electrochemically oxidized. researchgate.netrsc.org This oxidation process, which involves the pyrrole ring, is typically irreversible and occurs at a positive potential, often leading to the formation of a conductive polymer film on the electrode surface. For example, a pyrrole-lactosyl derivative exhibits an irreversible anodic peak at +0.77 V (vs. Ag/AgCl), attributed to the oxidation of the pyrrole unit into a reactive radical cation that subsequently polymerizes. researchgate.net The presence of the electron-withdrawing N-acyl group generally increases the oxidation potential compared to unsubstituted pyrrole. The specific potential for this compound would provide information about its electronic structure and susceptibility to oxidation.

Computational and Theoretical Chemistry Studies of Di 1h Pyrrol 1 Yl Methanone and Analogues

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecular systems. wikipedia.orgimperial.ac.uk This quantum mechanical method calculates the properties of a many-electron system based on its electron density, offering a balance between computational cost and accuracy. wikipedia.orgaps.org DFT studies on heterocyclic compounds, including pyrrole (B145914) derivatives, provide fundamental insights into their geometric and electronic properties. nih.govresearchgate.net

Investigations typically begin with geometry optimization to find the lowest energy structure of the molecule. From this optimized structure, various electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular reactivity and stability; a smaller gap generally implies higher reactivity. google.com

Molecular Electrostatic Potential (MEP) maps are also generated using DFT to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.govgoogle.com In these maps, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.govgoogle.com For Di(1H-pyrrol-1-yl)methanone, the carbonyl oxygen would be expected to be a site of negative potential, while the pyrrole ring hydrogens and the carbonyl carbon would show positive potential.

While specific DFT data for this compound is not extensively published, studies on analogous acyl-azole compounds provide representative data. For instance, DFT calculations on pyrazole-methanone derivatives have been used to predict their geometric parameters, vibrational frequencies, and reactivity properties. nih.gov

| Calculated Parameter | Representative Value (for an analogous pyrazole (B372694) derivative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -2.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.5 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 Debye | Measures overall molecular polarity |

Table 1: Representative electronic properties calculated using DFT for a heterocyclic methanone (B1245722) analogue. The values illustrate typical outputs from such studies and are used to understand electronic behavior and reactivity. nih.gov

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations are indispensable for elucidating the detailed mechanisms of chemical reactions, including those involving pyrrole derivatives. rsc.orgnih.gov These methods allow researchers to map the potential energy surface (PES) of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. fiveable.me A transition state represents the highest energy point along the reaction coordinate and is a fleeting arrangement of atoms that must be surpassed for a reaction to occur. fiveable.me

The energy difference between the reactants and the transition state defines the activation energy barrier, which is a primary determinant of the reaction rate. fiveable.me Computational methods like DFT and higher-level post-Hartree-Fock methods (e.g., MP2, CCSD(T)) are employed to calculate the energies of these stationary points. rsc.orgfiveable.me By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined before conducting potentially complex and costly experiments. rsc.orgnih.gov

For reactions involving N-acyl pyrroles, theoretical calculations can explore various transformations. For example, computations could be used to model the mechanism of electrophilic substitution on the pyrrole rings or nucleophilic attack at the carbonyl carbon of this compound. Such calculations would involve:

Locating Reactants and Products: Optimizing the geometries of the starting materials and potential products.

Searching for Transition States: Using specialized algorithms (e.g., QST2, QST3) to find the saddle point on the PES connecting reactants and products. fiveable.me

Verifying the Transition State: Performing a vibrational frequency analysis. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. fiveable.me

Mapping the Reaction Pathway: Using Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified transition state correctly connects the desired reactants and products.

These computational studies provide deep mechanistic insights, aiding in the rational design of catalysts and the optimization of reaction conditions for synthesizing complex molecules from pyrrole-based building blocks. rsc.orgnih.gov

Conformational Analysis and Molecular Dynamics Simulations of N,N'-Linked Pyrrole Systems

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis investigates the different spatial arrangements (conformers or rotamers) of a molecule that arise from rotation around single bonds. libretexts.orgwikipedia.org For this compound, the key flexible bonds are the two C-N bonds linking the carbonyl group to the pyrrole rings.

Rotation around these bonds can give rise to various conformers, distinguished by the relative orientation of the two pyrrole rings and the carbonyl group. The stability of these conformers is governed by a balance of steric hindrance and electronic effects. imperial.ac.ukorganicchemistrytutor.com

Steric Hindrance: A conformation where the two pyrrole rings are close to each other would be sterically hindered and thus higher in energy.

Electronic Effects: Conjugation between the lone pair on a pyrrole nitrogen and the carbonyl group's π-system stabilizes planar arrangements. The most stable conformation likely involves a compromise that maximizes electronic stabilization while minimizing steric repulsion between the rings.

| Conformer of this compound | Dihedral Angle (Pyr-N-C-N-Pyr) | Expected Relative Energy | Key Feature |

| Syn-planar | ~0° | High | Significant steric clash between pyrrole rings. |

| Anti-planar | ~180° | Moderate | Reduced steric hindrance, but potential dipole repulsion. |

| Twisted/Gauche | ~60-120° | Low | Likely the most stable, balancing electronic conjugation and steric repulsion. |

Table 2: A qualitative summary of potential conformers for this compound based on general principles of conformational analysis. The twisted conformer is hypothesized to be the most stable.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Property Correlations

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. researchgate.net QSAR models are powerful tools in drug discovery and materials science for predicting the activity of new, unsynthesized compounds and for guiding the optimization of lead molecules. mdpi.com

The development of a QSAR model involves several steps:

Data Set Compilation: A set of molecules with known structures and measured activities (e.g., IC₅₀, MIC) is required. researchgate.net

Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, such as steric (e.g., molecular volume), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., LogP) properties. researchgate.net

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that relates the descriptors to the activity. researchgate.net

Validation: The model's statistical significance and predictive power are rigorously tested using internal and external validation techniques. researchgate.net

Numerous QSAR studies have been performed on pyrrole derivatives to understand the structural requirements for various biological activities, such as antitubercular, anticancer, and antimicrobial effects. mdpi.comresearchgate.net For example, a QSAR study on a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl) benzohydrazides identified key structural features necessary for their activity as enzyme inhibitors. mdpi.com Another study found that a 4-(2,5-dimethyl-1H-pyrrol-1-yl) benzamide (B126) derivative could enhance monoclonal antibody production, highlighting the importance of the substituted pyrrole moiety for this specific biological function. researchgate.net

| QSAR Model Parameter | Typical Value | Description |

| r² (Correlation Coefficient) | > 0.8 | Measures how well the model fits the training data. |

| q² (Cross-Validated r²) | > 0.6 | Measures the internal predictive ability of the model. |

| pred_r² (External Validation) | > 0.5 | Measures the model's ability to predict the activity of an external test set. |

Table 3: Common statistical parameters used to validate the robustness and predictive power of a QSAR model. The values are representative of a statistically significant model for pyrrole derivatives. researchgate.net

Theoretical Insights into Supramolecular Interactions and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. beilstein-journals.orgu-picardie.fr Theoretical studies are crucial for understanding these weak forces, which include hydrogen bonding, π-π stacking, and van der Waals interactions. beilstein-journals.org For this compound, several types of non-covalent interactions can be predicted, which could lead to self-assembly into supramolecular architectures.

Hydrogen Bonding: The carbonyl oxygen atom is a strong hydrogen bond acceptor. It can interact with hydrogen bond donors from other molecules, including weak C-H donors from the pyrrole rings of neighboring molecules.

π-π Stacking: The electron-rich aromatic pyrrole rings can engage in π-π stacking interactions. These interactions, where the rings stack face-to-face or in an offset manner, are a significant driving force for the organization of aromatic molecules in the solid state and in solution.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the polar carbonyl group. These dipoles can align to create stabilizing electrostatic interactions within an assembly.

Computational methods can model these interactions to predict the geometry and stability of potential self-assembled structures, such as dimers, chains, or sheets. While extensive theoretical studies on the self-assembly of this compound itself are limited, research on related N-heterocyclic systems and foldamers demonstrates how subtle changes in structure can direct the formation of complex and functional supramolecular architectures. beilstein-journals.org For example, theoretical studies on calix rsc.orgpyrroles, which are larger N,N'-linked systems, have provided detailed understanding of their conformational behavior and their ability to form host-guest complexes and self-assembled capsules through intricate hydrogen bonding networks. mdpi.com These studies underscore the potential for even simpler molecules like this compound to form ordered structures driven by a combination of weak intermolecular forces.

Applications of Di 1h Pyrrol 1 Yl Methanone in Advanced Materials and Catalysis

Role as Versatile Building Blocks in Organic Synthesis

Di(1H-pyrrol-1-yl)methanone, also known as 1,1'-carbonyldipyrrole, serves as a highly adaptable building block in the field of organic synthesis. Its utility stems from the reactive nature of the N-acylpyrrole moieties, which can participate in a variety of chemical transformations. This reactivity allows for the construction of more complex molecular architectures.

One of the primary applications of this compound is in the synthesis of other N-acylpyrroles. It can react with Grignard reagents to produce a range of N-acylpyrroles, demonstrating its role as a carbonyl group donor. wiley-vch.de This method provides a straightforward route to functionalized pyrroles, which are important structural motifs in many biologically active compounds and functional materials.

Furthermore, this compound is instrumental in the synthesis of asymmetric 2,2'-bipyrroles. The process involves the preparation of a 1,1'-carbonyldipyrrole intermediate, which then undergoes a palladium-catalyzed oxidative coupling to form the bipyrrole structure. nih.gov These bipyrrole units are fundamental components of larger macrocyclic structures like porphyrins and prodigiosins. nih.govlookchem.com

The compound also facilitates the synthesis of various amides. For instance, it is used in a one-pot synthesis strategy to form 1-arylpyrrole carboxamides from anthranilic acid derivatives. acs.org This reaction proceeds through the formation of an amide bond followed by a Clauson-Kaas pyrrole (B145914) synthesis. acs.org This capability highlights its function as a peptide coupling reagent, a class of compounds essential for forming amide bonds in peptide synthesis. spbu.ru The ability to mediate amide bond formation is crucial for the construction of peptides and other complex organic molecules.

The versatility of this compound is further showcased in its use for preparing highly substituted pyrroles through cascade reactions. mdpi.comsemanticscholar.org These multi-step, one-pot syntheses are efficient methods for generating molecular complexity from simpler starting materials. mdpi.comsemanticscholar.org

Below is a table summarizing some of the key synthetic applications of this compound:

| Application | Description | Key Intermediates/Products |

| N-Acylpyrrole Synthesis | Reaction with Grignard reagents to introduce various acyl groups onto the pyrrole nitrogen. wiley-vch.de | N-acylpyrroles |

| Bipyrrole Synthesis | Used to create asymmetric 2,2'-bipyrroles via palladium-catalyzed oxidative coupling. nih.gov | 1,1'-Carbonyldipyrrole, 2,2'-bipyrroles |

| Amide Synthesis | Acts as a coupling agent for the formation of amide bonds, particularly in the synthesis of 1-arylpyrrole carboxamides. acs.org | 1-Arylpyrrole carboxamides |

| Cascade Reactions | Employed in one-pot syntheses to generate highly substituted and complex pyrrole derivatives. mdpi.comsemanticscholar.org | Highly substituted pyrroles |

| Peptide Synthesis | Functions as a peptide coupling reagent to facilitate the formation of peptide bonds. spbu.ru | Peptides |

Ligand Design in Coordination Chemistry

This compound and its derivatives are effective N-donor ligands in coordination chemistry. The nitrogen atoms within the pyrrole rings possess lone pairs of electrons that can coordinate to metal centers, forming stable metal complexes. The geometry and electronic properties of the resulting complexes can be tuned by modifying the substituents on the pyrrole rings.

The coordination ability of pyrrole-based ligands is well-established. For example, dipyrromethanes, which share structural similarities with this compound, are known to form complexes with various metals. These complexes are often precursors to larger porphyrinoid structures. The nitrogen atoms of the pyrrole rings act as the primary coordination sites.

While specific studies detailing the metal complexes of the parent this compound are not extensively documented in the provided context, the behavior of related N-acylpyrrole and dipyrrole systems provides strong evidence for its potential as an N-donor ligand. The carbonyl group linking the two pyrrole rings can influence the electronic properties and steric environment of the nitrogen donors, thereby affecting the stability and reactivity of the resulting metal complexes.

Metal complexes derived from this compound and related ligands have shown promise in various catalytic applications. The metal center, supported by the pyrrole-based ligand, can act as a catalytic site for a range of organic transformations.

A notable example is the use of palladium complexes in catalysis. Palladium(II) acetate, in conjunction with this compound intermediates, is used to catalyze the oxidative coupling of pyrroles to form bipyrroles. nih.gov In this reaction, the palladium center facilitates the key C-C bond-forming step.

Furthermore, palladium(II) trifluoroacetate (B77799) (Pd(TFA)2) has been employed to catalyze the [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines to synthesize highly substituted pyrroles. mdpi.comsemanticscholar.org This tandem reaction proceeds under mild conditions with oxygen as the terminal oxidant, highlighting the efficiency of the palladium catalyst in facilitating this complex transformation. mdpi.comsemanticscholar.org While this compound itself is a precursor in some of these synthetic routes rather than a direct ligand in the catalytic step, the underlying principle of using metal catalysts with pyrrole-containing substrates is clearly demonstrated.

The development of metal complexes with ligands derived from this compound is an active area of research. The tunability of the ligand's electronic and steric properties offers the potential to design highly selective and active catalysts for a variety of chemical reactions.

N-Donor Ligand Properties and Metal Complex Formation

Development of Conductive Polymers and Organic Semiconductors from Pyrrole Derivatives

Pyrrole and its derivatives are fundamental building blocks for the creation of conductive polymers and organic semiconductors. Polypyrrole, one of the most studied conducting polymers, is known for its good environmental stability and high conductivity. The synthesis of functionalized pyrroles, a process in which this compound can play a role, is crucial for tuning the properties of these materials.

The electrical conductivity of polypyrrole arises from the delocalization of π-electrons along the polymer backbone. By introducing various functional groups onto the pyrrole monomer, it is possible to modify the electronic properties, solubility, and processability of the resulting polymer. This compound, as a versatile precursor for a wide range of substituted pyrroles and bipyrroles, indirectly contributes to the development of these advanced materials. nih.govmdpi.comsemanticscholar.org

For instance, the synthesis of 2,2'-bipyrroles from this compound provides access to monomers that can be polymerized to form well-defined conjugated polymers. nih.gov These materials have potential applications in various electronic devices, including organic field-effect transistors (OFETs), sensors, and organic light-emitting diodes (OLEDs). The ability to create highly substituted and functionalized pyrroles allows for the fine-tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing device performance.

Engineering of Supramolecular Architectures

This compound and its derivatives are valuable components in the field of supramolecular chemistry, where molecules are designed to self-assemble into larger, well-defined structures through non-covalent interactions. The pyrrole rings can participate in hydrogen bonding and π-π stacking interactions, which are key driving forces for self-assembly.

The ability to synthesize complex pyrrole-containing molecules, facilitated by precursors like this compound, allows for the construction of intricate supramolecular architectures. semanticscholar.org These architectures can range from simple dimers to complex, three-dimensional networks. For example, the synthesis of prodigiosin, a tripyrrolic natural product, relies on the coupling of pyrrole and bipyrrole building blocks. lookchem.com The final structure exhibits specific folding and binding properties driven by intramolecular hydrogen bonds.

Furthermore, the incorporation of pyrrole moieties into larger molecules can direct their assembly into specific supramolecular structures. The defined geometry and electronic properties of the pyrrole ring make it an excellent component for creating molecular clefts, channels, and cages with specific recognition and binding capabilities. These supramolecular systems have potential applications in areas such as molecular sensing, drug delivery, and catalysis.

Applications in Corrosion Inhibition Mechanisms

Pyrrole derivatives have been investigated for their potential as corrosion inhibitors for various metals and alloys. Their effectiveness is generally attributed to the ability of the pyrrole ring to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.

The adsorption process can occur through the interaction of the π-electrons of the pyrrole ring and the vacant d-orbitals of the metal. Additionally, the nitrogen atom in the pyrrole ring can act as a coordination site, further strengthening the bond between the inhibitor molecule and the metal surface.

While specific studies on the use of this compound as a corrosion inhibitor are not detailed in the provided search results, the general principles of corrosion inhibition by pyrrole derivatives suggest its potential in this application. The presence of two pyrrole rings and a carbonyl group could enhance its adsorption capabilities. The carbonyl group, with its lone pair of electrons, could provide an additional site for coordination to the metal surface.

Future Research Directions and Emerging Paradigms in Di 1h Pyrrol 1 Yl Methanone Chemistry

Exploration of Sustainable and Green Synthesis Routes

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For N-acyl pyrroles, including Di(1H-pyrrol-1-yl)methanone, future research will increasingly focus on green chemistry principles. researchgate.net This involves the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions.

Key research directions include:

Catalyst Development: The design of highly efficient and recyclable catalysts is crucial. This includes exploring earth-abundant metal catalysts and organocatalysts to replace traditional, more toxic options. nih.govbeilstein-journals.org For instance, the use of iron(III) chloride in water has been shown to be an effective and green method for synthesizing N-substituted pyrroles. beilstein-journals.org

Alternative Reaction Media: A significant push is being made to replace volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents. beilstein-journals.orgtandfonline.com Microwave-assisted synthesis in aqueous media has also emerged as a rapid and efficient method for preparing N-acyl pyrroles. beilstein-journals.orgtandfonline.com

Solvent-Free Reactions: Performing reactions in the absence of a solvent minimizes waste and can lead to higher reaction rates. beilstein-journals.orgpolimi.it Research into solid-state reactions and mechanochemistry for the synthesis of this compound and its derivatives is a promising avenue.

Bio-based Feedstocks: Investigating the use of renewable resources, such as 3-hydroxy-2-pyrones derived from biomass, as precursors for N-substituted pyrrole (B145914) carboxylic acids presents a sustainable approach. acs.org

A comparative look at traditional versus green synthetic approaches highlights the potential for significant environmental and economic benefits.

Advanced Functionalization for Tailored Molecular Properties

The ability to precisely modify the structure of this compound is key to tuning its electronic, physical, and biological properties for specific applications. numberanalytics.com Future research will focus on developing more sophisticated and selective functionalization techniques.

Emerging areas of focus include:

C-H Functionalization: Direct C-H activation and functionalization offer a more atom-economical approach to introducing substituents onto the pyrrole ring, avoiding the need for pre-functionalized starting materials. researchgate.netnsf.gov Palladium-catalyzed C-H arylation of N-acyl pyrroles is a notable example. researchgate.net

Regio- and Stereoselective Reactions: Controlling the position and three-dimensional arrangement of functional groups is critical, particularly for applications in pharmaceuticals and asymmetric catalysis. anu.edu.auacs.org The development of chiral catalysts for enantioselective additions to N-acyl imines derived from pyrroles is an active area of investigation. acs.org

"Pyrrole Dance" Chemistry: The "anionic Fries rearrangement" or "pyrrole dance" allows for the migration of the acyl group from the nitrogen to a carbon atom on the pyrrole ring, providing access to 2-aroylpyrroles which are important pharmaceutical scaffolds. nsf.govrsc.org Further exploration of the factors controlling this rearrangement will enable more precise synthetic control. nsf.gov

The strategic introduction of different functional groups can have a profound impact on the molecule's properties.

Integration into Hybrid Materials Systems

The unique electronic properties of the pyrrole moiety make this compound and related N-acyl pyrroles attractive building blocks for advanced materials. numberanalytics.commdpi.com Future research will explore their incorporation into a variety of hybrid material systems.

Promising research avenues include:

Polymer Chemistry: N-acyl pyrroles can be incorporated into polymer backbones or used as side-chain functionalities to create materials with tailored electronic, optical, or thermal properties. mdpi.com This includes the development of conductive polymers and materials for energy storage. mdpi.com

Nanomaterial Functionalization: The functionalization of carbon nanomaterials, such as graphene and carbon nanotubes, with pyrrole derivatives can improve their dispersibility and introduce new functionalities. polimi.itmdpi.com For example, serinol pyrrole has been used to functionalize high surface area graphite (B72142) for use in natural rubber nanocomposites, leading to improved mechanical properties. mdpi.com

Supramolecular Assemblies: The ability of the pyrrole ring to participate in hydrogen bonding and π-π stacking interactions can be exploited to construct ordered supramolecular structures with applications in sensing and molecular recognition.

Elucidation of Complex Reaction Pathways and Stereoselectivity

A deeper mechanistic understanding of the reactions involving this compound is essential for the rational design of new synthetic methods and catalysts. Future work will combine experimental studies with computational modeling to unravel complex reaction pathways.

Key areas for investigation include:

Reaction Intermediates: The identification and characterization of transient intermediates in reactions such as the "pyrrole dance" and various cycloadditions will provide crucial insights into the reaction mechanism. nsf.gov

Stereochemical Control: Understanding the factors that govern stereoselectivity in reactions involving chiral N-acyl pyrrole derivatives is critical for the synthesis of enantiomerically pure compounds. anu.edu.aunih.gov This includes studying the role of catalysts, solvents, and temperature on the stereochemical outcome.

Computational Modeling: Density Functional Theory (DFT) and other computational methods will play an increasingly important role in predicting reaction outcomes, understanding transition states, and designing new catalysts with enhanced selectivity. smolecule.com

Development of Novel Spectroscopic and Computational Probes for N-Acyl Pyrroles

The development of advanced analytical techniques is crucial for characterizing N-acyl pyrroles and studying their interactions in complex environments. Future research will focus on creating novel spectroscopic and computational tools specifically tailored for this class of compounds.

Emerging directions include:

Fluorescent Probes: The pyrrole scaffold can be incorporated into fluorescent molecules designed to sense specific ions, molecules, or changes in the local environment. dcu.ie

Advanced NMR Techniques: The application of more sophisticated NMR experiments will aid in the unambiguous structural elucidation of complex N-acyl pyrrole derivatives and in studying their dynamic behavior in solution.

In Silico Screening: Computational methods will be increasingly used to predict the properties of novel N-acyl pyrroles, enabling the virtual screening of large compound libraries for desired characteristics before their synthesis. smolecule.com This can significantly accelerate the discovery of new functional molecules.

Q & A

Q. What are the standard synthetic routes for preparing Di(1H-pyrrol-1-yl)methanone, and how can reaction conditions be optimized for yield and purity?

this compound is typically synthesized via condensation reactions between pyrrole derivatives and carbonyl precursors. A common approach involves reacting 1H-pyrrole with a methanone precursor (e.g., phosgene or chloroformate derivatives) in a polar aprotic solvent like dichloromethane or tetrahydrofuran under controlled temperatures (0–25°C) . Optimizing stoichiometry, solvent choice, and reaction time (1–24 hours) can improve yields. Post-synthetic purification via recrystallization or column chromatography is critical for removing unreacted starting materials and byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : and NMR are essential for confirming the presence of pyrrole rings and the methanone moiety. Chemical shifts for pyrrole protons typically appear at δ 6.5–7.5 ppm, while the carbonyl carbon resonates at δ 160–180 ppm .

- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for single-crystal structure determination, enabling precise bond-length and angle measurements. This is critical for verifying the planar geometry of the pyrrole rings and the sp-hybridized carbonyl group .

Q. What are the key chemical reactions involving this compound, and how do substituents influence reactivity?

The compound undergoes electrophilic substitution at the pyrrole β-positions due to electron-rich aromatic systems. Common reactions include:

- Halogenation : Bromination or iodination using N-bromosuccinimide (NBS) or I in acetic acid .

- Nucleophilic Acyl Substitution : Replacement of the carbonyl oxygen with amines or alcohols under acidic/basic conditions . Substituents on the pyrrole rings (e.g., electron-withdrawing nitro groups) can redirect reactivity to α-positions or deactivate the ring .

Q. What biological activities have been reported for this compound derivatives, and what are their mechanistic implications?

Pyrrole-methanone hybrids exhibit antimicrobial, anti-inflammatory, and anticancer properties. For example, nitro-substituted derivatives disrupt bacterial cell membranes (MIC: 2–8 µg/mL against E. coli and S. aureus) . Anti-inflammatory activity is linked to TNF-α and IL-6 inhibition via NF-κB pathway modulation . Structure-activity relationship (SAR) studies suggest that electron-deficient pyrrole rings enhance bioactivity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, QSPR) guide the design of this compound derivatives with tailored properties?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity in electrophilic substitutions. Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects (e.g., Hammett σ values) with solubility, melting points, or bioactivity . For instance, nitro groups lower HOMO energy, increasing oxidative stability .

Q. How do polymorphic forms of this compound derivatives affect their photophysical and mechanochromic behaviors?

Polymorphism in related methanone derivatives (e.g., Py-BP-PTZ) leads to high-contrast luminescence shifts (Δλ > 100 nm) under mechanical stress. X-ray diffraction reveals that slip-stacked vs. herringbone packing alters π-π interactions, modulating emission wavelengths . Such properties are exploitable in mechanosensors or optical storage devices .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times) or impurities in synthesized compounds. Rigorous purity validation (HPLC, elemental analysis) and standardized bioassays (e.g., CLSI guidelines for antimicrobial testing) are essential . Meta-analyses of SAR datasets can identify outlier results caused by substituent steric effects .

Q. How can tandem reactions (e.g., cross-metathesis/isomerization) streamline the synthesis of complex this compound-based architectures?

Microwave-assisted tandem reactions reduce step counts and improve yields. For example, cross-metathesis of allyl hydrazides with methanone precursors, followed by halocyclization, generates fused heterocycles in one pot (yield: 69–85%) . Solvent-free conditions minimize side reactions and enhance scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.